ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate
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Overview
Description
Ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family This compound is characterized by its quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline carboxylic acids, and hydroxylated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound can bind to specific enzymes, altering their activity and leading to various biological effects. The ester group at the 3-position may also undergo hydrolysis, releasing active metabolites that contribute to its overall activity .
Comparison with Similar Compounds
Ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylate: This compound has a similar quinoline core but differs in its substitution pattern, leading to different chemical and biological properties.
Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate: The presence of a fluorine atom at the 6-position enhances its electron-withdrawing properties and potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
CAS No. |
35957-27-8 |
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Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-2-22-18(21)15-11-19-16-9-8-13(10-14(16)17(15)20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20) |
InChI Key |
PYYHPBRJRWWZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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